molecular formula C15H30O2 B12656490 2-Ethylundecyl acetate CAS No. 94021-81-5

2-Ethylundecyl acetate

Cat. No.: B12656490
CAS No.: 94021-81-5
M. Wt: 242.40 g/mol
InChI Key: KWUPPUGMLVAFFF-UHFFFAOYSA-N
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Description

2-Ethylundecyl acetate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 2-ethylundecanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylundecyl acetate can be synthesized through the esterification reaction between 2-ethylundecanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-Ethylundecanol+Acetic Acid2-Ethylundecyl Acetate+Water\text{2-Ethylundecanol} + \text{Acetic Acid} \rightarrow \text{this compound} + \text{Water} 2-Ethylundecanol+Acetic Acid→2-Ethylundecyl Acetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of a distillation column can help in the separation and purification of the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-Ethylundecyl acetate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-ethylundecanol and acetic acid in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.

Major Products Formed

    Hydrolysis: 2-Ethylundecanol and acetic acid.

    Reduction: 2-Ethylundecanol.

    Transesterification: A different ester and alcohol, depending on the reacting alcohol.

Scientific Research Applications

2-Ethylundecyl acetate has various applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industries for its pleasant fruity aroma.

Mechanism of Action

The mechanism of action of 2-ethylundecyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which can lead to hydrolysis or transesterification.

Comparison with Similar Compounds

2-Ethylundecyl acetate can be compared with other esters such as ethyl acetate, butyl acetate, and isoamyl acetate. While all these compounds share similar chemical properties, this compound is unique due to its longer carbon chain and the presence of an ethyl group at the second position. This structural difference imparts distinct olfactory properties and influences its reactivity in chemical reactions.

List of Similar Compounds

  • Ethyl acetate
  • Butyl acetate
  • Isoamyl acetate
  • Octyl acetate

This compound stands out due to its specific structural features and applications in various industries.

Properties

CAS No.

94021-81-5

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

2-ethylundecyl acetate

InChI

InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(5-2)13-17-14(3)16/h15H,4-13H2,1-3H3

InChI Key

KWUPPUGMLVAFFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CC)COC(=O)C

Origin of Product

United States

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